molecular formula C11H14O2 B1581745 Methyl 2,4,6-trimethylbenzoate CAS No. 2282-84-0

Methyl 2,4,6-trimethylbenzoate

Cat. No. B1581745
CAS RN: 2282-84-0
M. Wt: 178.23 g/mol
InChI Key: PXLABDTXHJPRRH-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trimethylbenzoate is a naturally occurring compound found in many plants and fruits. It is a derivative of benzoic acid and is an important component of many essential oils. It is used as a flavoring agent and preservative in many food and beverage products. It is also used as a solvent for organic synthesis and for the production of pharmaceuticals.

Scientific Research Applications

Mechanism of Action

Target of Action

Methyl 2,4,6-trimethylbenzoate is an organic compound that primarily targets the hydroxide ion in a biochemical reaction . The hydroxide ion plays a crucial role in the hydrolysis of esters, a common reaction in organic chemistry .

Mode of Action

The interaction of Methyl 2,4,6-trimethylbenzoate with its target involves a unique hydrolysis mechanism. In a typical reaction of a hydroxide ion with a methyl ester, the hydroxide attacks the carbonyl carbon of the ester, resulting in the elimination of methoxide . Given the basic conditions, the carboxylic acid formed immediately deprotonates to a carboxylate, and the methoxide is protonated to methanol . Methyl 2,4,6-trimethylbenzoate undergoes an alternative mechanism where the hydroxide attacks the methyl carbon in an s n 2 reaction, directly yielding the carboxylate and methanol products .

Biochemical Pathways

The hydrolysis of Methyl 2,4,6-trimethylbenzoate affects the ester hydrolysis pathway. This pathway is crucial in various biochemical processes, including the metabolism of lipids and proteins. The downstream effects of this pathway include the production of carboxylates and alcohols, which are essential components in various metabolic processes .

Pharmacokinetics

Based on its chemical properties, it can be inferred that it has a molecular weight of 17823 , a density of 1.011±0.06 g/cm3 (Predicted) , and a boiling point of 114.8-115.2 °C (Press: 7-7.5 Torr) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The result of the action of Methyl 2,4,6-trimethylbenzoate is the production of carboxylate and methanol . These products can participate in various biochemical reactions, contributing to the overall metabolic processes in the body.

Action Environment

The action of Methyl 2,4,6-trimethylbenzoate is influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, the hydrolysis reaction it undergoes is favored under basic conditions . Additionally, its stability and efficacy can be affected by storage conditions. It is recommended to handle it in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

properties

IUPAC Name

methyl 2,4,6-trimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-8(2)10(9(3)6-7)11(12)13-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLABDTXHJPRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334215
Record name Methyl 2,4,6-trimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4,6-trimethylbenzoate

CAS RN

2282-84-0
Record name Methyl 2,4,6-trimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethylbenzoic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the alkaline hydrolysis of Methyl 2,4,6-trimethylbenzoate unique?

A: Methyl 2,4,6-trimethylbenzoate, a sterically hindered ester, exhibits an unusual hydrolysis mechanism in alkaline conditions. Unlike most esters that undergo acyl-oxygen fission, this compound predominantly cleaves via alkyl-oxygen fission, also known as the BAL2 mechanism []. This unusual behavior is attributed to the steric hindrance imposed by the three methyl groups surrounding the ester functionality.

Q2: Can Methyl 2,4,6-trimethylbenzoate be selectively hydrolyzed or decarboxylated?

A2: Yes, research suggests that both selective hydrolysis and decarboxylation of Methyl 2,4,6-trimethylbenzoate are achievable by manipulating reaction conditions. Under high-temperature (200-300°C), solvent-free conditions, this compound can undergo:

  • Selective hydrolysis: Achieved in slightly alkaline solutions (2% KOH) [].
  • Decarboxylation: Favored at higher temperatures in water [].

Q3: What are the potential applications of Methyl 2,4,6-trimethylbenzoate depolymerization?

A: Research demonstrates that Methyl 2,4,6-trimethylbenzoate can be obtained through the depolymerization of lignin, a complex polymer found in plant cell walls []. Notably, this compound was identified as one of the major phenolic compounds resulting from rice straw lignin depolymerization using sub-supercritical ethanol []. This finding suggests potential applications of this technology in:

    Q4: Are there analytical methods to monitor the production and utilization of Methyl 2,4,6-trimethylbenzoate?

    A4: Yes, various analytical techniques can be employed to characterize and quantify Methyl 2,4,6-trimethylbenzoate, including:

    • Gas chromatography-mass spectrometry (GC-MS): This technique allows for the identification and quantification of Methyl 2,4,6-trimethylbenzoate within a complex mixture of compounds, as demonstrated in the analysis of lignin depolymerization products [].
    • Fourier-transform infrared (FTIR) spectroscopy: FTIR can be utilized to analyze structural changes in compounds derived from or reacting with Methyl 2,4,6-trimethylbenzoate, providing insights into reaction mechanisms and product formation [].

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